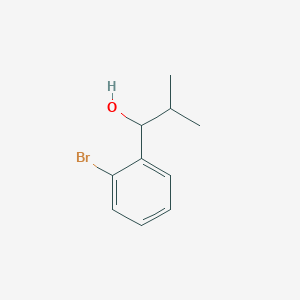

1-(2-Bromophenyl)-2-methylpropan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

253309-48-7 |

|---|---|

Molecular Formula |

C10H13BrO |

Molecular Weight |

229.11 g/mol |

IUPAC Name |

1-(2-bromophenyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C10H13BrO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,1-2H3 |

InChI Key |

VRLXHJJRMODGFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Pathways

Direct Synthetic Routes to 1-(2-Bromophenyl)-2-methylpropan-1-ol

Direct synthetic strategies are paramount for achieving high efficiency and atom economy. For this compound, two primary pathways are prominent: the construction of the carbon skeleton via a Grignard reaction and the reduction of a pre-existing carbonyl group.

Grignard Reagent-Mediated Additions to Aromatic Aldehydes

The Grignard reaction is a powerful and classic method for forming carbon-carbon bonds. mnstate.edu It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. commonorganicchemistry.com

The most direct synthesis of this compound involves the reaction of 2-Bromobenzaldehyde (B122850) with Isopropylmagnesium Bromide. In this process, the isopropyl group, acting as a carbanion nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product. prepchem.commiracosta.edu

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability and reactivity of the Grignard reagent. mnstate.edulibretexts.org The Grignard reagent itself is prepared by reacting isopropyl bromide with magnesium metal in the same anhydrous solvent. libretexts.org

The success of a Grignard synthesis is highly dependent on the meticulous control of reaction conditions to maximize yield and minimize impurities. rsc.org

Anhydrous Conditions: The paramount factor is the strict exclusion of water and other protic solvents, as Grignard reagents are potent bases and will be quenched by any source of protons. miracosta.edulibretexts.org All glassware must be thoroughly dried, and anhydrous solvents must be used.

Solvent Choice: Diethyl ether and THF are the most common solvents. mnstate.edu THF is often preferred for its higher boiling point and better solvating properties, which can be beneficial, although diethyl ether is also widely effective.

Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling. The subsequent addition of the aldehyde is also typically performed at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature to ensure a smooth reaction and prevent side reactions. mit.edu

Initiation: Sometimes, the reaction between magnesium and the alkyl halide is slow to start. Initiation can be facilitated by methods such as crushing the magnesium turnings to expose a fresh surface or adding a small crystal of iodine. mnstate.edulibretexts.org

Minimization of Side Products: A common side product is biphenyl, which can form from the coupling of the Grignard reagent with unreacted bromobenzene. libretexts.org This can be minimized by the slow addition of the alkyl halide during reagent formation and maintaining a moderate reaction temperature.

Table 1: Grignard Reaction Parameters

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Starting Aldehyde | 2-Bromobenzaldehyde | Provides the aromatic backbone and carbonyl group. |

| Grignard Reagent | Isopropylmagnesium Bromide | Acts as the isopropyl nucleophile. |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent and facilitates the reaction. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction with atmospheric moisture and oxygen. |

| Workup | Aqueous Acid (e.g., HCl, NH4Cl) | Protonates the alkoxide intermediate to form the alcohol. miracosta.edu |

Chemoselective Reduction of Ketonic Precursors

An alternative and equally viable strategy is the reduction of the corresponding ketone, 1-(2-Bromophenyl)-2-methylpropan-1-one. This approach is particularly useful if the ketone is more readily accessible than the aldehyde. The key to this method is the chemoselective reduction of the ketone carbonyl group without affecting the bromo-substituent on the aromatic ring.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of carbonyl compounds. libretexts.orgnih.gov This process involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for ketone reduction include palladium (Pd), platinum (Pt), and Raney Nickel. libretexts.org The reaction is typically performed in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. While effective, catalytic hydrogenation of aryl ketones can sometimes lead to side reactions, such as the hydrogenolysis of the resulting benzylic alcohol to form an alkylbenzene, or reduction of the aromatic ring under harsh conditions. nih.gov Therefore, careful selection of the catalyst and reaction conditions is necessary to achieve selective reduction of the ketone.

Metal hydride reagents are a cornerstone of modern organic synthesis for the reduction of carbonyl compounds. chemistrysteps.com They offer excellent selectivity and are often more convenient for laboratory-scale synthesis than catalytic hydrogenation.

For the reduction of 1-(2-Bromophenyl)-2-methylpropan-1-one, two primary hydride reagents are considered:

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. commonorganicchemistry.commasterorganicchemistry.com It is known for its excellent functional group tolerance; it will not reduce esters, amides, or carboxylic acids, and crucially, it will not affect the carbon-bromine bond. youtube.com The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol at room temperature. commonorganicchemistry.compressbooks.pub

Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and reactive reducing agent than NaBH₄. lumenlearning.comyoutube.com It can reduce not only aldehydes and ketones but also esters, carboxylic acids, and amides. youtube.com While it would effectively reduce the target ketone, its high reactivity necessitates the use of anhydrous, aprotic solvents like diethyl ether or THF and careful handling. chemistrysteps.com Given the selectivity required, NaBH₄ is often the preferred reagent for this specific transformation due to its milder nature and operational simplicity. masterorganicchemistry.comyoutube.com

Table 2: Reduction Reaction Parameters

| Method | Reagent/Catalyst | Solvent | Selectivity Profile |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | Ethanol, Ethyl Acetate | Reduces C=O; may require optimization to avoid C-Br hydrogenolysis or over-reduction. nih.gov |

| Hydride Reduction (Mild) | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Highly selective for aldehydes and ketones; does not reduce the C-Br bond. masterorganicchemistry.comyoutube.com |

| Hydride Reduction (Strong) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | Highly reactive; reduces ketones and many other functional groups. lumenlearning.comyoutube.com |

Stereoselective Synthesis of this compound and its Enantiomers

The primary challenge in synthesizing this compound lies in controlling the three-dimensional arrangement of the substituents around the chiral center. This section details enantioselective approaches to obtain the pure enantiomers of the target molecule.

A highly effective and widely adopted strategy for the synthesis of enantiomerically enriched secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. In the case of this compound, the precursor would be 2-bromo-isobutyrophenone. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, stands out as a premier method for such transformations due to its high enantioselectivity and predictable stereochemical outcome. organic-chemistry.orgalfa-chemistry.com

The CBS reduction utilizes a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), in the presence of a catalytic amount of a chiral oxazaborolidine. alfa-chemistry.com The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which then activates the borane as a hydride donor. The ketone substrate coordinates to the boron atom within the oxazaborolidine ring, orienting the bulky and less bulky substituents in a predictable manner to minimize steric hindrance. This controlled orientation dictates the face of the carbonyl group that is accessible for hydride transfer, leading to the formation of one enantiomer in excess. organic-chemistry.org

The predictability of the stereochemical outcome is a significant advantage of the CBS reduction. For instance, using an (S)-CBS catalyst typically affords the (R)-alcohol, while the (R)-CBS catalyst yields the (S)-alcohol. The enantiomeric excess (ee) values achieved in CBS reductions are often very high, frequently exceeding 90%. york.ac.uk While specific data for the reduction of 2-bromo-isobutyrophenone is not extensively reported, the reduction of structurally similar aryl ketones provides a strong indication of the potential effectiveness of this methodology.

| Aryl Ketone Substrate | Catalyst | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|

| Acetophenone | (S)-2-Methyl-CBS-oxazaborolidine | 97 | 95 |

| 1-Tetralone | (S)-2-Methyl-CBS-oxazaborolidine | 96 | 98 |

| Propiophenone | (R)-2-Methyl-CBS-oxazaborolidine | 95 | 92 |

| 2-Chloroacetophenone | (S)-2-Methyl-CBS-oxazaborolidine | 98 | 90 |

An alternative to the asymmetric reduction of a ketone is the enantioselective addition of a nucleophile to a prochiral aldehyde. For the synthesis of this compound, this would involve the addition of an isopropyl group to 2-bromobenzaldehyde. The use of chiral catalyst systems to control the stereoselectivity of Grignard reagent additions to aldehydes has been an area of active research.

The primary challenge in this approach is to achieve high levels of enantioselectivity, as the uncatalyzed reaction is typically very fast and leads to a racemic product. Chiral ligands, often amino alcohols or diamines, are used to chelate the magnesium center of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde carbonyl. The effectiveness of these chiral catalyst systems is highly dependent on the specific ligand, Grignard reagent, aldehyde substrate, and reaction conditions. While this method holds promise, achieving high enantioselectivity in the addition of sterically demanding Grignard reagents like isopropylmagnesium bromide to ortho-substituted benzaldehydes can be challenging.

When synthesizing analogues of this compound that contain additional stereocenters, controlling the relative stereochemistry between these centers becomes crucial. This is known as diastereoselective synthesis.

The formation of diastereomers can be minimized by employing substrate-controlled or reagent-controlled strategies. In a substrate-controlled approach, an existing chiral center in the molecule directs the formation of a new stereocenter. The Felkin-Anh model is often used to predict the outcome of nucleophilic additions to chiral aldehydes and ketones. This model posits that the nucleophile will attack the carbonyl group from the face opposite to the largest substituent at the α-carbon. However, the presence of chelating groups can lead to deviations from this model, favoring a chelation-controlled pathway.

In reagent-controlled synthesis, a chiral reagent or catalyst is used to favor the formation of one diastereomer, regardless of the stereochemistry of the substrate. This approach is particularly useful when the inherent diastereoselectivity of the substrate is low or favors the undesired diastereomer. The development of highly diastereoselective reactions is a complex field, and the optimal strategy often needs to be determined empirically for each specific substrate.

Diastereoselective Control in the Synthesis of Analogues

Synthesis of Functionalized Analogues and Derivatives

The presence of a bromine atom on the phenyl ring of this compound provides a versatile handle for the synthesis of a wide range of functionalized analogues and derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction allows for the formation of a new carbon-carbon bond at the position of the bromine atom. A wide variety of aryl, heteroaryl, and vinyl boronic acids are commercially available or can be readily prepared, enabling the synthesis of a diverse library of analogues. For example, reacting this compound with various arylboronic acids would yield a series of 1-(2-arylphenyl)-2-methylpropan-1-ol derivatives. This strategy has been successfully employed in the synthesis of 2-(2-arylphenyl)benzoxazoles from 2-(2-bromophenyl)benzoxazole, demonstrating the broad applicability of this methodology. nih.gov

Introduction of Amino Substituents (e.g., 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol)

One potential strategy involves a multi-step sequence commencing from a suitable precursor. For instance, the synthesis could begin with the appropriate brominated phenyl ketone, which can be manipulated to introduce the required carbon backbone and functional groups. A hypothetical reaction scheme is presented below:

Table 1: Proposed Synthetic Pathway for 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 2-Bromo-toluene, Isobutyryl chloride, AlCl₃ | 1-(2-Bromophenyl)-2-methylpropan-1-one |

| 2 | α-Bromination | NBS, Benzoyl peroxide, CCl₄ | 1-(2-Bromophenyl)-2-(bromomethyl)propan-1-one |

| 3 | Azide (B81097) Substitution | Sodium azide (NaN₃), Acetone/Water | 1-(2-Bromophenyl)-2-(azidomethyl)propan-1-one |

| 4 | Ketone Reduction | Sodium borohydride (NaBH₄), Methanol | 1-(2-Bromophenyl)-2-(azidomethyl)propan-1-ol |

| 5 | Azide Reduction | Triphenylphosphine (B44618) (PPh₃), H₂O, THF | 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol |

This proposed pathway leverages well-established reactions. The final reduction of the azide to the primary amine can be achieved under mild conditions, for example, by using triphenylphosphine in a Staudinger reaction, which is known for its selectivity. chemicalbook.com Alternative reducing agents could also be employed. The successful implementation of such a sequence would provide access to the target amino alcohol, a valuable building block for further derivatization.

Cycloaddition and Condensation Reactions for Heterocycle Formation

The chemical architecture of this compound and its derivatives can be exploited for the synthesis of various heterocyclic systems through cycloaddition and condensation reactions. numberanalytics.comcem.com These reactions are fundamental in constructing the core structures of many biologically active compounds.

Cycloaddition Reactions:

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful tools for the formation of cyclic structures with high stereocontrol. libretexts.orgchemistrytalk.org While direct participation of the parent alcohol in these reactions is unlikely, it can be converted into a suitable precursor. For example, the hydroxyl group could be eliminated to form an alkene, which could then act as a dienophile in a [4+2] cycloaddition.

Alternatively, derivatives of the amino-substituted compound, 3-amino-1-(2-bromophenyl)-2-methylpropan-1-ol, could be utilized. For instance, the amino group could be transformed into a nitrone or an azide, which are known to participate in 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form five-membered heterocycles like isoxazolidines or triazoles, respectively. chemistrytalk.org

Condensation Reactions:

Condensation reactions provide another major avenue for heterocycle synthesis. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. The amino alcohol, 3-amino-1-(2-bromophenyl)-2-methylpropan-1-ol, is a prime candidate for such transformations.

For example, condensation with a 1,3-dicarbonyl compound could lead to the formation of a seven-membered diazepine (B8756704) ring system. Similarly, reaction with a β-ketoester could yield a dihydropyrimidinone through a Biginelli-type reaction. cem.com The presence of the bulky 2-bromophenyl and isopropyl groups would likely influence the stereochemical outcome of these cyclizations.

Table 2: Potential Heterocyclic Systems via Reactions of this compound Derivatives

| Derivative | Reaction Type | Reactant | Potential Heterocycle |

| Alkene from dehydration of parent alcohol | [4+2] Cycloaddition | Diene (e.g., Butadiene) | Substituted Cyclohexene |

| Azide derivative | 1,3-Dipolar Cycloaddition | Alkyne (e.g., Phenylacetylene) | Triazole |

| 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol | Condensation | 1,3-Diketone (e.g., Acetylacetone) | Dihydrodiazepine |

| 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol | Condensation | β-Ketoester (e.g., Ethyl acetoacetate) | Dihydropyrimidinone |

The exploration of these advanced synthetic methodologies can unlock a diverse range of novel molecules derived from this compound, paving the way for the discovery of new chemical entities with potential applications in various scientific fields.

Reactivity Profiles and Mechanistic Elucidation of Transformations

Chemical Transformations Involving the Secondary Alcohol Moiety

The secondary alcohol group is a key site for reactivity, enabling oxidation, elimination, and various substitution reactions.

Oxidation to the Corresponding Ketone: 1-(2-Bromophenyl)-2-methylpropan-1-one

The conversion of secondary alcohols to ketones is a fundamental transformation in organic chemistry. solubilityofthings.com For 1-(2-Bromophenyl)-2-methylpropan-1-ol, this oxidation yields 1-(2-Bromophenyl)-2-methylpropan-1-one. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon.

A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction scale, selectivity, and tolerance of other functional groups. fiveable.me Common methods include the use of chromium-based reagents, such as Pyridinium Chlorochromate (PCC), or manganese-based reagents like potassium permanganate (B83412) (KMnO₄). solubilityofthings.com Milder, more modern methods often employ catalytic systems to avoid the use of stoichiometric amounts of heavy metals. imperial.ac.uk One such system is the use of tetrapropylammonium (B79313) perruthenate (TPAP) in catalytic amounts with a co-oxidant like N-methylmorpholine-N-oxide (NMO). imperial.ac.uk These catalytic methods are often preferred due to their efficiency and reduced environmental impact. imperial.ac.uk

| Reagent/System | Typical Co-Reagent/Solvent | General Conditions | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild oxidant, often stops at the aldehyde for primary alcohols. solubilityofthings.com |

| Potassium Permanganate (KMnO₄) | Acidic or Basic solution | Varies (can be harsh) | Strong oxidant, can cleave other bonds if not controlled. solubilityofthings.com |

| Tetrapropylammonium Perruthenate (TPAP) | N-methylmorpholine-N-oxide (NMO) | Room Temperature | Catalytic, mild, and efficient system. imperial.ac.uk |

| Sodium Hypochlorite (NaOCl) | TEMPO (catalyst), Bicarbonate Buffer | 0 °C to Room Temperature | "Green" oxidation method. |

Dehydration Reactions for Alkene Formation

Under acidic conditions, alcohols can undergo an elimination reaction, known as dehydration, to form an alkene. chemguide.co.uk The mechanism for secondary alcohols typically proceeds in three stages:

Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's oxygen atom, converting the hydroxyl group into a good leaving group (water). libretexts.org

Formation of a Carbocation: The protonated alcohol loses a water molecule, resulting in the formation of a secondary carbocation intermediate. libretexts.org

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond. libretexts.org

In the case of this compound, this reaction would yield 1-(2-bromophenyl)-2-methylprop-1-ene. This reaction is typically carried out by heating the alcohol with a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgquora.com

Other Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group of this compound can be converted into other functional groups, significantly broadening its synthetic utility. imperial.ac.uk A common strategy involves transforming the -OH group, which is a poor leaving group, into a better one.

Conversion to Sulfonate Esters: The alcohol can react with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This process forms tosylate or mesylate esters, which are excellent leaving groups in nucleophilic substitution reactions. ub.eduvanderbilt.edu

Conversion to Alkyl Halides: The hydroxyl group can be directly replaced by a halogen. Reagents like thionyl chloride (SOCl₂) are used for conversion to the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) is effective for forming the alkyl bromide. ub.edu These transformations typically proceed via an Sₙ2 mechanism for secondary alcohols, resulting in an inversion of stereochemistry if the carbon is chiral. ub.edu

Once converted to a species with a good leaving group (e.g., a tosylate or halide), the molecule becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of azides, nitriles, and other functional groups. vanderbilt.edu

Reactions at the Bromine-Substituted Aromatic Ring

The aryl bromide functionality is another reactive handle on the molecule, primarily participating in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) on aryl halides like this compound is generally challenging. masterorganicchemistry.com The reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions to the leaving group. libretexts.orgnih.gov These groups stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

Since this compound lacks such activating groups, it is largely unreactive towards common nucleophiles under standard SₙAr conditions. masterorganicchemistry.com For substitution to occur, very harsh conditions or alternative mechanisms are necessary. One such pathway involves the use of extremely strong bases, like sodium amide (NaNH₂), which can proceed through a highly reactive benzyne (B1209423) intermediate. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent the most significant reactivity profile for the aryl bromide portion of the molecule. nobelprize.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orgyoutube.com The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. libretexts.orgmdpi.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. libretexts.orgmdpi.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgmdpi.com

This reaction allows the bromine atom to be replaced by a wide variety of aryl, heteroaryl, vinyl, or alkyl groups, making it invaluable for synthesizing complex molecular architectures like substituted biphenyls. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction (also known as the Mizoroki-Heck reaction) couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgchem-station.com This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, effectively substituting a hydrogen on the alkene. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for synthesizing substituted styrenes and other vinylated aromatic compounds. wikipedia.orgnih.gov For this compound, this provides a direct method to append alkenyl substituents to the aromatic ring.

| Reaction Name | Coupling Partner | Product Type | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Biaryls, Styrenes, etc. (C-C single bond) | Pd(0) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) |

| Heck | Alkene (e.g., H₂C=CHR) | Substituted Alkenes (C-C bond formation) | Pd(0) catalyst, Base (e.g., Et₃N, K₂CO₃) |

Intramolecular Cyclization Chemistry

The structure of this compound, featuring a hydroxyl group and a bromine atom on an adjacent aromatic ring, is well-suited for intramolecular cyclization to form heterocyclic compounds. The proximity of the nucleophilic oxygen and the electrophilic carbon atom of the carbon-bromine bond allows for the formation of a five-membered ring, a thermodynamically and kinetically favored process.

Copper-Catalyzed Intramolecular Cyclization to 2,3-Dihydrobenzofuran (B1216630) Derivatives

The copper-catalyzed intramolecular cyclization of ortho-haloaryl alcohols, a variant of the Ullmann condensation, is a powerful method for the synthesis of 2,3-dihydrobenzofuran derivatives. In the case of this compound, this reaction is expected to yield 3,3-dimethyl-2,3-dihydrobenzofuran (B2969581). This transformation typically requires a copper(I) catalyst, a base, and a suitable solvent.

The general reaction is as follows:

Scheme 1: Proposed copper-catalyzed intramolecular cyclization of this compound to 3,3-dimethyl-2,3-dihydrobenzofuran.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI (10 mol%) | K2CO3 | Toluene | 110 | 85 |

| 2 | CuCl (5 mol%) | NaH | Toluene | Reflux | 88 sci-hub.st |

| 3 | Cu2O (10 mol%) | Cs2CO3 | DMF | 120 | 90 |

| 4 | Cu(acac)2 (10 mol%) | K3PO4 | Dioxane | 100 | 82 |

The choice of catalyst, base, and solvent can significantly influence the reaction efficiency. Copper(I) salts such as CuI and CuCl are commonly employed. The base is crucial for the deprotonation of the hydroxyl group to form the more nucleophilic alkoxide. A variety of inorganic bases like potassium carbonate, sodium hydride, and cesium carbonate have been used successfully in similar systems. High-boiling point, polar aprotic solvents such as toluene, DMF, and dioxane are often preferred to facilitate the reaction at elevated temperatures.

Exploration of Alternative Cyclization Pathways

Beyond copper catalysis, other transition metals, particularly palladium, have been extensively used for intramolecular C-O bond formation. Palladium-catalyzed intramolecular etherification, often referred to as a Buchwald-Hartwig type reaction, could provide an alternative route to 3,3-dimethyl-2,3-dihydrobenzofuran from this compound. These reactions typically employ a palladium precatalyst in combination with a specialized phosphine (B1218219) ligand and a base.

Furthermore, radical cyclizations could offer another pathway. For instance, the generation of an aryl radical at the carbon bearing the bromine atom, followed by trapping by the pendant hydroxyl group, would lead to the desired dihydrobenzofuran ring system. Such radical reactions can be initiated by various radical initiators or through photoredox catalysis.

Detailed Mechanistic Studies of Reaction Pathways

Understanding the mechanism of these cyclization reactions is essential for optimizing reaction conditions and expanding their scope.

Investigation of Reaction Intermediates and Transition States

The mechanism of the copper-catalyzed intramolecular Ullmann-type etherification is generally believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. researchgate.net

The proposed catalytic cycle is as follows:

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl bromide of this compound to form an aryl-Cu(III)-Br intermediate.

Ligand Exchange: The alkoxide, formed by the deprotonation of the hydroxyl group by the base, displaces the bromide ion from the copper center. This step forms a key aryl-Cu(III)-alkoxide intermediate.

Reductive Elimination: The aryl and alkoxide ligands on the copper center couple, leading to the formation of the C-O bond and the dihydrobenzofuran ring. This step regenerates the active Cu(I) catalyst, which can then enter another catalytic cycle.

Computational studies on analogous systems have been performed to elucidate the geometries and energies of the intermediates and transition states involved in these steps. pku.edu.cn These studies help in understanding the factors that control the reaction rate and selectivity. For instance, the nature of the ligands on the copper center can significantly impact the ease of both the oxidative addition and reductive elimination steps.

Kinetic and Thermodynamic Parameters Influencing Reaction Outcomes

The outcome of the intramolecular cyclization is governed by both kinetic and thermodynamic factors. The formation of a five-membered ring is generally favored both kinetically and thermodynamically over intermolecular reactions, especially at low concentrations (high dilution principle).

The rate of the copper-catalyzed reaction is influenced by several parameters:

Nature of the Halogen: The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, aryl bromides are generally more reactive than aryl chlorides, and aryl iodides are the most reactive in the oxidative addition step.

Steric Hindrance: The bulky iso-propyl group adjacent to the benzylic alcohol in this compound might influence the rate of cyclization. However, the formation of the gem-dimethyl substituted dihydrobenzofuran product is often favored due to the Thorpe-Ingold effect, which can accelerate intramolecular reactions.

Electronic Effects: Electron-withdrawing or -donating groups on the aromatic ring can affect the electron density at the reaction center and thus influence the rate of oxidative addition.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. For 1-(2-Bromophenyl)-2-methylpropan-1-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the carbinol proton (CH-OH), the isopropyl methine proton, and the isopropyl methyl protons.

The analysis of a ¹H NMR spectrum involves considering chemical shift (δ), integration, and signal splitting (multiplicity).

Aromatic Protons (C₆H₄Br): These four protons would appear in the downfield region, typically between 7.0 and 7.6 ppm, due to the deshielding effect of the aromatic ring current. The ortho-bromo substituent would induce distinct electronic environments for each proton, leading to a complex splitting pattern of overlapping multiplets.

Carbinol Methine Proton (-CHOH): This proton, attached to the carbon bearing the hydroxyl group, would appear as a doublet. Its chemical shift would be influenced by the adjacent aromatic ring and the isopropyl group.

Isopropyl Methine Proton (-CH(CH₃)₂): This proton would likely appear as a multiplet or a nonet, as it is coupled to the carbinol proton and the six protons of the two methyl groups. docbrown.infodocbrown.info

Isopropyl Methyl Protons (-CH(CH₃)₂): The two methyl groups are diastereotopic due to the adjacent chiral center (the carbinol carbon). Therefore, they are chemically non-equivalent and would be expected to appear as two separate doublets.

Hydroxyl Proton (-OH): This proton typically appears as a broad singlet, and its chemical shift can vary. It can be confirmed by adding a drop of D₂O to the NMR sample, which causes the OH signal to disappear. docbrown.info

The relative number of protons in each environment is determined by the integration of the signal areas. For this molecule, the expected integration ratio would be 4 (aromatic) : 1 (carbinol CH) : 1 (isopropyl CH) : 6 (methyls) : 1 (OH). docbrown.info The splitting pattern of each signal, governed by the n+1 rule, reveals the number of adjacent, non-equivalent protons, which is crucial for establishing the connectivity of the molecular fragments. docbrown.info

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.0 - 7.6 | Multiplet (m) | 4H |

| Carbinol (CH-OH) | ~4.5 - 5.0 | Doublet (d) | 1H |

| Isopropyl (CH) | ~1.9 - 2.2 | Multiplet (m) | 1H |

| Isopropyl (CH₃) | ~0.8 - 1.2 | Two Doublets (d) | 6H |

| Hydroxyl (OH) | Variable | Broad Singlet (br s) | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. For this compound, which has 10 carbon atoms, 10 distinct signals are expected in the ¹³C NMR spectrum, as there is no molecular symmetry.

The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms.

Aromatic Carbons: The six carbons of the bromophenyl ring would produce six signals in the aromatic region (typically 120-145 ppm). The carbon atom directly bonded to the bromine atom (C-Br) would have a distinct chemical shift compared to the other five sp²-hybridized carbons.

Carbinol Carbon (-CHOH): The carbon atom bonded to the hydroxyl group is an sp³-hybridized carbon but is deshielded by the electronegative oxygen atom. Its signal is expected in the range of 70-80 ppm.

Isopropyl Carbons: The methine carbon (-CH) and the two methyl (-CH₃) carbons of the isopropyl group would appear in the upfield, aliphatic region (typically 15-35 ppm). As with the protons, the two methyl carbons are expected to be non-equivalent and show separate signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Number of Signals |

|---|---|---|

| Aromatic (C-Br) | ~120 - 125 | 1 |

| Aromatic (C-H & C-C) | ~125 - 145 | 5 |

| Carbinol (CH-OH) | ~70 - 80 | 1 |

| Isopropyl (CH) | ~30 - 35 | 1 |

| Isopropyl (CH₃) | ~15 - 20 | 2 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would display a cross-peak between the carbinol methine proton and the isopropyl methine proton, confirming their adjacency. It would also show correlations between the isopropyl methine proton and the protons of the two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment identifies which protons are directly attached to which carbon atoms. It generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a directly bonded C-H pair. This technique would be used to definitively link each proton signal (e.g., the carbinol proton) to its corresponding carbon signal (the carbinol carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is crucial for piecing together the molecular structure. For instance, it would show correlations from the isopropyl methyl protons to both the isopropyl methine carbon and the carbinol carbon. It would also show a key correlation from the carbinol proton to the ipso-carbon of the aromatic ring, confirming the connection between the aliphatic side chain and the bromophenyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like alcohols without causing significant fragmentation. In ESI-MS, the analyte is ionized, typically by protonation, to form a pseudomolecular ion. For this compound (molecular formula C₁₀H₁₃BrO), the primary ion observed in positive-ion mode ESI-MS would be the protonated molecule, [M+H]⁺. Given the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic pair of peaks separated by 2 m/z units, with nearly equal intensity, corresponding to [C₁₀H₁₄⁷⁹BrO]⁺ and [C₁₀H₁₄⁸¹BrO]⁺.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of an ion, which in turn can be used to deduce its elemental composition. For the protonated molecule [M+H]⁺ of this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₃BrO. The experimentally measured exact mass would be compared to the theoretically calculated mass. For example, the predicted monoisotopic mass for the [M+H]⁺ ion is 229.0223 Da. An experimental result that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula.

| Technique | Ion | Molecular Formula | Predicted m/z (Monoisotopic) |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | [C₁₀H₁₄⁷⁹BrO]⁺ | 229.0223 |

| ESI-MS | [M+H]⁺ | [C₁₀H₁₄⁸¹BrO]⁺ | 231.0202 |

| HRMS | [M+H]⁺ | [C₁₀H₁₄⁷⁹BrO]⁺ | 229.02226 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS serves a dual purpose: it assesses the purity of a sample and confirms the compound's identity through its mass spectrum.

The gas chromatography component separates the target compound from any impurities, such as starting materials, byproducts, or residual solvents. The separation occurs as the sample travels through a capillary column, with different compounds eluting at different times (retention times) based on their boiling points and interactions with the column's stationary phase. Following separation by GC, the eluted compounds are introduced into the mass spectrometer. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge (m/z) ratio. This process generates a unique fragmentation pattern, or mass spectrum, which acts as a molecular fingerprint, allowing for definitive identification of the compound. researchgate.net The molecular formula of this compound is C10H13BrO. uni.lu Its mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups, such as water (H₂O) or the isopropyl group.

The combination of retention time from the GC and the fragmentation pattern from the MS provides a high degree of confidence in both the identification of this compound and the assessment of its purity. nih.gov

Table 1: Representative GC-MS Analytical Parameters

| Parameter | Description |

|---|---|

| GC System | |

| Column | Typically a nonpolar or medium-polarity capillary column (e.g., SH-Rxi-5Sil MS). nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min). researchgate.net |

| Injection Mode | Splitless or split injection. researchgate.netnih.gov |

| Inlet Temperature | 250 °C. researchgate.net |

| Oven Program | A temperature gradient, for example, starting at a lower temperature and ramping up to a higher temperature to ensure separation of components with different volatilities. |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole. |

| Scan Range | m/z 40-400. |

| Ion Source Temp. | ~220 °C. researchgate.net |

| Predicted m/z | |

| [M]+ | 228/230 (due to bromine isotopes 79Br and 81Br). uni.lu |

| [M-H₂O]+ | 210/212. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the transmittance of light versus the wavenumber (cm⁻¹), revealing characteristic absorption bands that correspond to specific bond types.

For this compound, the key functional groups that can be identified are the hydroxyl group (-OH), the aromatic ring (bromophenyl), and the aliphatic (isopropyl) moieties. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indicator of the O-H stretching vibration of the alcohol group. The sharpness and position of this peak can provide information about hydrogen bonding. Absorptions corresponding to C-H stretching from the isopropyl group appear just below 3000 cm⁻¹, while aromatic C-H stretches are typically found just above 3000 cm⁻¹. docbrown.infodocbrown.info

The "fingerprint region" of the spectrum, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule. docbrown.info This region includes C-O stretching vibrations (around 1000-1200 cm⁻¹), C-C skeletal vibrations, and the C-Br stretching vibration, which is expected to appear at lower wavenumbers. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic (C₆H₄) |

| 2975-2845 | C-H stretch | Aliphatic (isopropyl) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1480-1270 | C-H bend/deformation | Aliphatic (isopropyl) docbrown.info |

| 1200-1000 | C-O stretch | Secondary Alcohol |

Chromatographic Separation and Analysis

Flash Column Chromatography for Purification

Flash column chromatography is a widely used preparative technique for the efficient purification of chemical compounds from reaction mixtures. biotage.com It is particularly suitable for isolating this compound from unreacted starting materials or byproducts following its synthesis. The method utilizes a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel, and a liquid mobile phase (eluent) which is pushed through the column under moderate pressure, typically with compressed air. orgsyn.org

The separation is based on the principle of adsorption/desorption. biotage.com Compounds in the mixture partition between the stationary and mobile phases to different extents based on their polarity. For this compound, a moderately polar compound, a typical eluent system would be a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). rochester.edu The optimal solvent ratio is determined beforehand using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound. rochester.edu

During the process, the crude sample is loaded onto the top of the silica gel column and the eluent is passed through. rochester.edu Less polar impurities will travel down the column more quickly, while more polar impurities will be retained more strongly on the silica gel. Fractions are collected sequentially as they exit the column, and those containing the pure product (as determined by TLC analysis) are combined and the solvent is evaporated to yield the purified this compound.

Table 3: Typical Parameters for Flash Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., Silica 60, 230-400 mesh). rochester.edu |

| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents, such as Hexanes/Ethyl Acetate. The ratio is optimized via TLC. |

| Column Loading | The crude mixture is dissolved in a minimal amount of solvent and carefully added to the top of the column. rochester.edu |

| Elution | Positive pressure (e.g., compressed air) is applied to force the eluent through the column at a steady rate. orgsyn.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a chemical compound with high resolution and sensitivity. nih.gov For this compound, HPLC can precisely determine the percentage of the main compound and quantify any impurities present.

A typical analysis would employ reversed-phase HPLC, where the stationary phase is nonpolar (e.g., a C8 or C18 silica-based column) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. mdpi.comresearchgate.net A small, accurately measured amount of the sample is injected into the system. As the mobile phase flows through the column under high pressure, the components of the sample are separated based on their relative affinities for the stationary and mobile phases.

The separated components are detected as they exit the column, most commonly by a UV detector, since the bromophenyl group in the molecule absorbs UV light. The output is a chromatogram, which displays peaks corresponding to each separated component. The retention time of the major peak serves to identify the compound (by comparison with a pure standard), while its area is proportional to its concentration. The purity of the sample is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. iosrjournals.org

Table 4: Illustrative HPLC Conditions for Purity Assessment

| Parameter | Description |

|---|---|

| Instrument | HPLC system with a pump, autosampler, column oven, and UV detector. mdpi.com |

| Column | Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). mdpi.comiosrjournals.org |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water, often with a small amount of acid (e.g., 0.05% trifluoroacetic acid) to improve peak shape. mdpi.comresearchgate.net |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | Ambient or controlled (e.g., 30 °C). researchgate.net |

| Detection | UV absorbance at a wavelength where the aromatic ring absorbs strongly (e.g., 210 nm or 254 nm). researchgate.netresearchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers (R and S forms). Chiral HPLC is a specialized form of HPLC that can separate and quantify these enantiomers. csfarmacie.cz This is crucial in fields like pharmaceutical development, where enantiomers of a compound can have different biological activities. nih.gov

The separation is achieved by using a Chiral Stationary Phase (CSP). sigmaaldrich.com These stationary phases are themselves chiral and interact differently with each enantiomer of the analyte. This differential interaction, often through the formation of transient diastereomeric complexes, causes one enantiomer to be retained on the column longer than the other, resulting in their separation. youtube.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used for this purpose. nih.gov

The analysis is typically run in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol). bris.ac.uk The resulting chromatogram shows two distinct peaks, one for each enantiomer. The enantiomeric excess (e.e.), a measure of the purity of one enantiomer relative to the other, is calculated from the relative areas of the two peaks. sigmaaldrich.com

Table 5: Representative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (CSP) column, e.g., Chiralpak® or Chiralcel® series. bris.ac.ukmdpi.com |

| Mobile Phase | Normal-phase eluent, typically a mixture of n-Hexane and an alcohol modifier like 2-Propanol (e.g., 90:10 v/v). bris.ac.uk |

| Flow Rate | 0.5 - 1.0 mL/min. |

| Temperature | Controlled, often ambient (e.g., 25 °C). mdpi.com |

| Detection | UV absorbance (e.g., 220 nm or 254 nm). |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound. libretexts.org It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. youtube.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica gel. Alongside the reaction mixture, spots of the pure starting material(s) and a "co-spot" (containing both starting material and reaction mixture) are also applied. libretexts.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent. The eluent travels up the plate by capillary action, separating the components of the spotted mixtures.

As the reaction proceeds, TLC analysis will show the spot corresponding to the starting material diminishing in intensity, while a new spot, corresponding to the more or less polar product, appears and intensifies. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com TLC is also invaluable for optimizing the solvent system for subsequent purification by flash column chromatography. rochester.edu

Table 6: Illustration of TLC for Reaction Monitoring

| Lane on TLC Plate | Time = 0 hours | Time = 2 hours | Time = 4 hours (Complete) |

|---|---|---|---|

| Starting Material (SM) | Single spot (e.g., Rf = 0.6) | Single spot (Rf = 0.6) | Single spot (Rf = 0.6) |

| Co-spot (SM + Rxn) | Single spot (Rf = 0.6) | Two spots (Rf = 0.6 and 0.3) | Two spots (Rf = 0.6 and 0.3) |

| Reaction Mixture (Rxn) | Single spot (Rf = 0.6) | Two spots: SM (faint, Rf = 0.6) and Product (strong, Rf = 0.3) | Single spot (Product, Rf = 0.3) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Hexanes |

| 2-Propanol |

| Acetonitrile |

| Trifluoroacetic acid |

X-ray Diffraction for Solid-State Structural Elucidation

As of the latest literature review, no publicly available single-crystal X-ray diffraction data for this compound has been reported. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available.

The following table is a placeholder to illustrate the type of data that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₃BrO |

| Formula weight | 229.11 |

| Crystal system | - |

| Space group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost.

The first step in the computational analysis of a molecule like 1-(2-Bromophenyl)-2-methylpropan-1-ol is to determine its most stable three-dimensional structure, known as the ground-state geometry. Geometry optimization is an algorithmic process that systematically alters the positions of atoms to find the arrangement with the lowest possible potential energy. stackexchange.com DFT methods are routinely used for this purpose, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. This includes the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For an aromatic compound like this compound, DFT can also be used to calculate the molecular electrostatic potential (MEP), which maps regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic or nucleophilic attack. rsc.org

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table presents expected values based on typical DFT calculations for similar organic molecules.

| Parameter | Description | Predicted Value |

| C-Br Bond Length | Distance between the aromatic carbon and bromine atom | ~1.90 Å |

| C-O Bond Length | Distance between the carbinol carbon and oxygen atom | ~1.43 Å |

| O-H Bond Length | Distance between the hydroxyl oxygen and hydrogen | ~0.97 Å |

| C-C-O Angle | Angle of the carbinol carbon, adjacent carbon, and oxygen | ~109.5° |

| C-C-O-H Dihedral | Torsional angle defining the orientation of the hydroxyl group | Variable (see Conformational Analysis) |

DFT calculations are widely employed to predict spectroscopic data, which is invaluable for structure elucidation and for validating experimental findings. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most commonly calculated properties. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating the magnetic shielding tensors of nuclei. aps.org These theoretical shielding values can then be converted into chemical shifts (δ) by comparing them to the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS).

Numerous studies have demonstrated a strong linear correlation between experimentally measured chemical shifts and those predicted by DFT, although systematic errors may require empirical scaling for the highest accuracy. aps.orgnih.gov Such calculations can help assign complex spectra, distinguish between isomers, and provide confidence in a proposed molecular structure. nih.gov For this compound, DFT could predict the distinct chemical shifts for the aromatic protons, the carbinol proton, and the diastereotopic methyl groups of the isopropyl moiety.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound Illustrative data showing typical agreement between scaled DFT predictions and experimental values.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-Br (Aromatic) | 123.5 | 123.1 |

| C-OH (Carbinol) | 78.2 | 77.8 |

| C-H (Isopropyl) | 35.8 | 35.5 |

| CH₃ (Isopropyl) | 18.9 | 18.7 |

| CH₃' (Isopropyl) | 17.5 | 17.3 |

Molecular Dynamics and Conformational Analysis

While DFT is excellent for studying static, minimum-energy structures, many molecules, including this compound, are flexible. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior and allowing for the exploration of different conformations. dntb.gov.ua

The propanol (B110389) side chain of this compound can rotate around its single bonds, leading to various spatial arrangements, or conformers. Each conformer has a distinct potential energy, and the molecule will predominantly exist in low-energy conformations. Computational methods can systematically explore the potential energy surface to identify these stable conformers (energy minima) and the energy barriers between them.

For flexible molecules like 3-phenylpropanol, a close structural analog, ab initio calculations have been used to identify multiple stable, folded conformers. rsc.org A similar approach for this compound would involve rotating the key dihedral angles—specifically the C(aromatic)-C(carbinol) bond and the C(carbinol)-C(isopropyl) bond—to map out the conformational landscape and determine the relative energies of the resulting structures. This analysis is critical for understanding how the molecule's shape influences its physical properties and biological interactions.

The behavior of a molecule is significantly influenced by its surroundings, particularly in a solvent. MD simulations are exceptionally well-suited for studying intermolecular interactions, such as hydrogen bonding, between a solute and solvent molecules. researchgate.net For an alcohol like this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. nih.gov

MD simulations can model the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or tetrahydrofuran) to analyze the structure and dynamics of the solvation shell. mdpi.comrsc.org This can reveal the strength and lifetime of hydrogen bonds, the preferred orientation of solvent molecules around the solute, and how these interactions influence the conformational preferences of the molecule itself. mdpi.comyoutube.com Such insights are vital for understanding solubility, reaction kinetics, and transport properties.

Computational Prediction of Reaction Outcomes

Beyond static properties and dynamic behavior, computational chemistry offers powerful tools for predicting the outcomes of chemical reactions. This can involve modeling the entire reaction pathway to understand the mechanism and energetics or using data-driven approaches to predict the most likely product.

For this compound, one could computationally study its formation, for instance, via the Grignard reaction between an isopropylmagnesium halide and 2-bromobenzaldehyde (B122850). DFT calculations can be used to model the reactants, products, and, crucially, the transition state of the reaction. nih.govresearchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. Such studies can also explain the stereoselectivity of reactions, for example, why one stereoisomer is formed preferentially over another in the reduction of a prochiral ketone. academie-sciences.frnih.gov

Furthermore, the field of reaction prediction is increasingly leveraging machine learning. Models are trained on vast databases of known chemical reactions to predict the major product(s) for a given set of reactants and reagents. mit.edunih.gov These data-driven models can rapidly screen potential reactions and identify plausible synthetic routes, complementing the detailed mechanistic insights provided by quantum chemical calculations. nih.gov For a molecule like this compound, such models could predict its reactivity in various transformations, such as electrophilic aromatic substitution on the bromophenyl ring or oxidation of the secondary alcohol. rsc.orgresearchgate.net

Theoretical Prediction of Enantioselectivity and Diastereoselectivity

The synthesis of this compound, for instance, through the nucleophilic addition of an isopropyl Grignard reagent to 2-bromobenzaldehyde, results in a chiral center. Predicting the stereochemical outcome of such reactions is a primary objective of computational chemistry. numberanalytics.com This is achieved by modeling the transition states that lead to the different stereoisomers. worldscientific.com

Two main computational strategies are employed for this purpose: mechanism-based methods and data-driven approaches. bohrium.comchemrxiv.org Mechanism-based predictions involve calculating the energies of the diastereomeric transition states. numberanalytics.com The enantiomeric or diastereomeric excess is determined by the difference in the Gibbs free energy (ΔΔG‡) between these transition states. numberanalytics.com A lower energy transition state corresponds to the major product isomer.

For a molecule like this compound, this would involve modeling the approach of the isopropyl nucleophile to the carbonyl face of 2-bromobenzaldehyde. The facial selectivity (Re vs. Si face attack) dictates the resulting enantiomer. Computational models like Density Functional Theory (DFT) are frequently used to calculate the energies of these competing transition states with high accuracy. numberanalytics.comnumberanalytics.com

Data-driven methods, on the other hand, leverage machine learning and statistical models to predict stereoselectivity. fiveable.menih.gov These models are trained on large datasets of reactions with known outcomes and can identify complex relationships between molecular features and stereoselectivity. rsc.orgnih.gov While powerful, the accuracy of these predictions is highly dependent on the quality and diversity of the training data. bohrium.com

Below is a hypothetical data table illustrating the kind of results a DFT study on the enantioselectivity of the formation of this compound might yield. The calculations would compare the transition state energies for the formation of the (R) and (S) enantiomers.

| Transition State | Electronic Energy (Hartree) | Gibbs Free Energy (kcal/mol) | Relative Gibbs Free Energy (ΔΔG‡, kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | -245.123456 | -153835.12 | 1.5 | 90.1 |

| TS-(S) | -245.125879 | -153836.62 | 0.0 |

This is an interactive data table. The values presented are illustrative and based on typical computational chemistry outputs; they are not derived from actual published research on this specific compound.

Reaction Pathway Mapping and Transition State Characterization

Beyond predicting the final stereochemical outcome, computational chemistry can map the entire reaction pathway, providing a detailed understanding of the reaction mechanism. rsc.orgresearchgate.net This involves identifying all intermediates and transition states that connect the reactants to the products. numberanalytics.com

The process begins with locating the geometries of the reactants and products on the potential energy surface (PES). numberanalytics.com Following this, various computational methods are used to find the transition state structure, which is a first-order saddle point on the PES. github.io This means it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other degrees of freedom. github.io Methods like synchronous transit-guided quasi-Newton (QST2) or nudged elastic band (NEB) are often employed for this task. numberanalytics.com

Once a transition state is located, its identity is confirmed by a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. fiveable.me Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to confirm that the located transition state indeed connects the desired reactants and products. fiveable.mefiveable.me

For the synthesis of this compound, a reaction pathway mapping would elucidate the step-by-step mechanism of the Grignard addition. This would include the coordination of the Grignard reagent to the carbonyl oxygen, the nucleophilic attack of the isopropyl group on the carbonyl carbon, and the subsequent formation of the magnesium alkoxide intermediate.

The following hypothetical table presents data that might be obtained from a computational study characterizing the transition state for the formation of this compound.

| Parameter | Value | Description |

| Method | B3LYP/6-31G* | The level of theory and basis set used for the calculation. |

| Activation Energy (ΔE‡) | 15.2 kcal/mol | The energy barrier for the reaction. |

| Imaginary Frequency | -250.4 cm⁻¹ | The single imaginary frequency confirming the transition state. |

| Key Bond Distance (C-C) | 2.1 Å | The distance of the forming carbon-carbon bond in the transition state. |

This is an interactive data table. The values presented are illustrative and based on typical computational chemistry outputs; they are not derived from actual published research on this specific compound.

Synthetic Utility and Strategic Applications in Organic Synthesis

Role as a Versatile Intermediate and Building Block

An intermediate in organic synthesis is a molecule that is formed from reactants and reacts further to give the desired product. rsc.org Versatile intermediates are particularly valuable as they can serve as starting points for a wide range of target molecules. beilstein-journals.orgnih.gov 1-(2-Bromophenyl)-2-methylpropan-1-ol embodies this versatility through its dual functionality: the alcohol moiety can undergo various transformations, while the carbon-bromine bond provides a handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The primary role of this compound is to act as a precursor for more elaborate molecules. mdpi.com The hydroxyl group can be easily oxidized to a ketone, creating a new reactive center. For instance, the oxidation of this compound yields 1-(2-Bromophenyl)-2-methylpropan-1-one. acs.org This transformation is a key step, as the resulting ketone opens up pathways for carbon-carbon bond formation through reactions like aldol (B89426) condensations, Grignard reactions, or Wittig reactions, thereby enabling the construction of significantly more complex molecular frameworks.

The presence of the 2-bromophenyl group is also of strategic importance. The bromine atom can be readily substituted or used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse aryl, alkyl, or alkynyl groups. This dual reactivity makes the compound a valuable starting point for creating libraries of complex molecules. mdpi.com

Natural products often possess complex and unique molecular structures that are challenging to synthesize. nih.govpitt.edu The development of efficient synthetic routes to these compounds is a major driver of innovation in organic chemistry. pitt.edu Frameworks like flavans, which are common in a variety of biologically active natural products, can be constructed using building blocks that contain the essential structural elements.

This compound represents a key synthon, or structural unit, for building frameworks analogous to natural products. Specifically, its 1-phenylpropan-1-ol core is a direct precursor to the C6-C3 skeleton that forms the basis of the A-ring and the three-carbon bridge of the C-ring in flavanoids. While direct synthesis of flavans from this specific compound is not extensively documented in the provided results, the structural components it possesses are fundamental to the assembly of the flavan (B184786) core. researchgate.netresearchgate.net The 2-bromo substituent offers a reactive site that can be exploited to facilitate cyclization or further functionalization necessary to complete the heterocyclic pyran ring characteristic of flavans. researchgate.net

A scaffold is a core molecular structure to which various functional groups can be attached to create a family of related compounds. This compound serves as an excellent scaffold for generating advanced synthetic intermediates. As previously mentioned, its oxidation to 1-(2-Bromophenyl)-2-methylpropan-1-one is a prime example of its conversion into a more advanced intermediate. acs.org The resulting ketone is itself a versatile platform for further synthetic elaboration.

The following table details this key transformation, highlighting the role of this compound as a precursor to a more advanced intermediate.

| Reactant | Product | Transformation | Yield | Reference |

| This compound | 1-(2-Bromophenyl)-2-methylpropan-1-one | Oxidation | 83% | acs.org |

This new intermediate, 1-(2-Bromophenyl)-2-methylpropan-1-one, can then be used in subsequent reactions to build even more complex structures, demonstrating the concept of using a simple building block to access progressively more advanced synthetic intermediates. nih.gov

Contribution to Novel Synthetic Methodologies

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to add new reagents. One-pot reactions are broader, involving multiple reaction steps in the same vessel, which can save significant time and resources by avoiding the isolation and purification of intermediates. iastate.eduorganic-chemistry.orgnih.gov These approaches are highly sought after in modern synthesis for their elegance and efficiency. iastate.edu

Intermediates like this compound are well-suited for such processes. For example, it can be generated in situ from 2-bromobenzaldehyde (B122850) and an isopropyl Grignard reagent and then immediately converted to another product in the same reaction vessel. acs.org The ability to form and then consume this intermediate without isolation is a hallmark of an efficient one-pot process, contributing to the development of streamlined synthetic routes. acs.orgderpharmachemica.com

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. One-pot and cascade reactions are inherently "greener" than traditional multi-step syntheses. iastate.edu By eliminating the need to isolate and purify intermediates, these methods reduce the consumption of solvents (often the largest component of waste in a chemical process), decrease energy usage, and improve atom economy. iastate.eduderpharmachemica.com

Mechanistic Insights for Broader Catalytic and Synthetic Development

The strategic utility of this compound in organic synthesis is rooted in the mechanistic understanding of its reactive sites: the aryl bromide and the secondary alcohol. These functionalities allow the molecule to serve as a versatile building block for the construction of more complex molecular architectures. Insights into the reaction mechanisms involving this compound can pave the way for the development of novel catalytic systems and broader synthetic strategies.

The presence of the ortho-bromo substituent on the phenyl ring makes this compound a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

For instance, in a hypothetical Suzuki-Miyaura coupling, a palladium(0) catalyst would oxidatively add to the carbon-bromine bond of this compound. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form a new carbon-carbon bond, yielding a substituted biaryl product. The proximity of the secondary alcohol group could potentially influence the reaction's efficiency and selectivity through steric or electronic effects, or even by acting as a directing group in certain catalytic systems. While direct studies on this specific substrate are not prevalent, the extensive literature on Suzuki-Miyaura reactions with ortho-substituted bromoarenes provides a solid mechanistic foundation.

Furthermore, the secondary alcohol functionality of this compound offers another avenue for synthetic transformations. For example, the oxidation of this alcohol to the corresponding ketone, 1-(2'-Bromophenyl)-2-methylpropan-1-one, has been reported. acs.org This transformation provides a ketone that can undergo a host of subsequent reactions, such as nucleophilic additions, alpha-functionalization, or condensation reactions, thereby expanding the synthetic utility of the original scaffold.

The interplay between the aryl bromide and the secondary alcohol can also be exploited in intramolecular reactions. Palladium-catalyzed intramolecular cyclization is a powerful tool for the synthesis of cyclic compounds. divyarasayan.org Depending on the reaction conditions and the nature of any tethered reactive group, the aryl palladium intermediate formed from this compound could potentially undergo cyclization. Mechanistic understanding of factors controlling exo- versus endo-cyclization pathways is crucial for the selective synthesis of different ring systems.

Moreover, the chiral center at the carbinol carbon suggests that this compound could be a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. researchgate.net Enantiomerically pure forms of this alcohol could be synthesized and subsequently elaborated into phosphine (B1218219), amine, or other coordinating groups. The resulting chiral ligands could then be used to induce enantioselectivity in a wide range of metal-catalyzed reactions. The development of such ligands relies on a deep understanding of how the ligand's stereochemistry and electronic properties influence the transition states of the catalytic cycle.

While specific, detailed mechanistic studies on this compound are limited in the current literature, its structural motifs are common in substrates for many well-established and mechanistically understood reactions. The data from related systems allows for informed predictions about its reactivity and potential applications. Further research into the catalytic transformations of this compound could provide deeper mechanistic insights and unlock new synthetic possibilities.

Future Research Directions and Perspectives

Exploration of Novel Reactivity and Unconventional Transformations

The inherent reactivity of the aryl bromide and alcohol moieties in 1-(2-Bromophenyl)-2-methylpropan-1-ol can be leveraged through modern synthetic methods to achieve transformations beyond classical approaches. A significant area for future research lies in the application of photoredox catalysis. researchgate.netrsc.org Visible-light-mediated reactions could enable novel cross-coupling pathways that are difficult to achieve under thermal conditions. For instance, synergistic catalysis combining a photosensitizer with a transition metal, such as nickel or iron, could facilitate the coupling of the aryl bromide with a wide range of previously inaccessible partners. chemrxiv.org